tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate
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Overview
Description
tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromomethyl group attached to the biphenyl core, along with a t-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate typically involves the bromomethylation of biphenyl derivatives. One common method is the reaction of biphenyl-2-carboxylic acid with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting bromomethylated product is then esterified with t-butyl alcohol under acidic conditions to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the biphenyl core provides structural stability and electronic properties. The t-butyl ester group can influence the compound’s solubility and reactivity in various solvents .
Comparison with Similar Compounds
Biphenyl-2-carboxylic acid: Lacks the bromomethyl and t-butyl ester groups, making it less reactive in certain substitution reactions.
4-Bromomethylbiphenyl: Lacks the carboxylate ester group, affecting its solubility and reactivity.
t-Butyl biphenyl-2-carboxylate: Lacks the bromomethyl group, reducing its utility in nucleophilic substitution reactions.
Uniqueness: tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate is unique due to the combination of the bromomethyl group and the t-butyl ester group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C18H19BrO2 |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
tert-butyl 5-(bromomethyl)-2-phenylbenzoate |
InChI |
InChI=1S/C18H19BrO2/c1-18(2,3)21-17(20)16-11-13(12-19)9-10-15(16)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
InChI Key |
SYCIFCLLJSBUHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
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